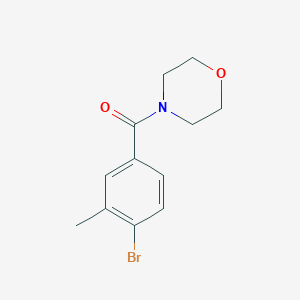
((4-Bromo-3-methylphenyl)carbonyl)morpholine
Cat. No. B137107
Key on ui cas rn:
149105-06-6
M. Wt: 284.15 g/mol
InChI Key: SGINYRFXUUMFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05356893
Procedure details


A solution of 4-bromo-3-methylbenzoic acid (5.00 g) in dry THF (60 ml) was added dropwise at -5° to +5° to 1,1'-carbonylbis[1H-imidazole](4.90 g) and stirred under nitrogen over 10 min. Stirring was continued at +23° for 4 h, and morpholine (6.1 ml) added dropwise over 1 min. After 16 h the solution was evaporated, treated with aqueous 2M hydrochloric acid (80 ml), and extracted with ethyl acetate (4×75 ml). The combined, dried organic extracts were washed with aqueous saturated sodium bicarbonate (100 ml), dried and evaporated. A solution of the residual oil in dichloromethane (60 ml) was adsorbed onto silica gel (Merck 7734) and the mixture applied as a plug to a flash column of silica gel (Merck 9385). Gradient elution with ethyl acetate:hexane (3:7→6:4) afforded the title compound as a cream solid (5.75 g).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[CH3:11].C(N1C=CN=C1)(N1C=CN=C1)=O.[NH:24]1[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1>C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)=[O:8])=[CH:4][C:3]=1[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1)C
|
|
Name
|
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
6.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under nitrogen over 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued at +23° for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 16 h the solution was evaporated
|
|
Duration
|
16 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with aqueous 2M hydrochloric acid (80 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (4×75 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
dried organic extracts were washed with aqueous saturated sodium bicarbonate (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
Gradient elution with ethyl acetate:hexane (3:7→6:4)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C(=O)N2CCOCC2)C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.75 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

